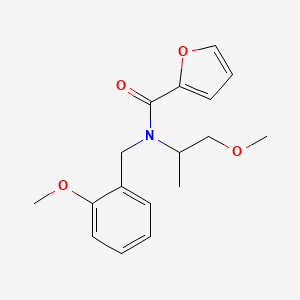
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, also known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTU is a member of the thiourea family and is widely used in scientific research as a potent antioxidant.
作用機序
The mechanism of action of N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea involves its ability to scavenge ROS and prevent oxidative damage. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea acts as a potent antioxidant by donating an electron to the ROS, thereby neutralizing their harmful effects. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has also been shown to activate various antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which further enhances its antioxidant properties.
Biochemical and Physiological Effects
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative damage in various cell types, thereby preventing cell death and promoting cell survival. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has also been shown to improve mitochondrial function and reduce inflammation. Additionally, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to improve cognitive function and reduce the risk of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
実験室実験の利点と制限
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is also water-soluble, which makes it easy to administer to cells and animals. Additionally, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been extensively studied and has a well-established safety profile. However, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea also has some limitations. It has a short half-life and requires frequent administration to maintain its antioxidant effects. Additionally, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea can interfere with some analytical techniques, such as the measurement of ROS levels.
将来の方向性
There are several future directions for the use of N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea in scientific research. One potential application is in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to have neuroprotective and cardioprotective effects, and further studies are needed to investigate its potential therapeutic benefits. Additionally, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea can be used in combination with other antioxidants or drugs to enhance their efficacy. Finally, further studies are needed to investigate the mechanism of action of N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea and its effects on various signaling pathways.
Conclusion
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is a potent antioxidant that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively used in scientific research to investigate the role of oxidative stress in various diseases and has shown promising results. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has several advantages for lab experiments, including its stability and water solubility. However, it also has some limitations, including its short half-life and interference with some analytical techniques. There are several future directions for the use of N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea in scientific research, including its potential therapeutic applications and investigation of its mechanism of action.
合成法
The synthesis of N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea involves the reaction between N-(2,5-dimethylbenzyl) thiourea and 3-methyl-1,2,4-thiadiazol-5-amine in the presence of a base. The reaction yields N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea as a white crystalline solid with a yield of around 70%. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to scavenge various reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has also been shown to protect against oxidative damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. Additionally, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been used in various animal models to investigate the role of oxidative stress in various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-4-5-9(2)11(6-8)7-14-12(18)16-13-15-10(3)17-19-13/h4-6H,7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMMWTJOBYDAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)NC2=NC(=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide](/img/structure/B5903366.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}methanamine](/img/structure/B5903397.png)

![1-(2-amino-2-oxoethyl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)piperidine-3-carboxamide](/img/structure/B5903406.png)
![N-ethyl-3,5-difluoro-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B5903410.png)
![1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5903413.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5903421.png)
![1-(2-furylmethyl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5903429.png)
![[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol](/img/structure/B5903436.png)
![N-cyclopropyl-1-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5903451.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}propanamide](/img/structure/B5903455.png)